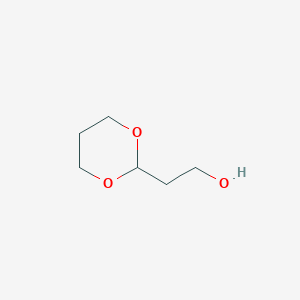
1,3-Dioxane-2-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane-2-ethanol is an organic compound with the molecular formula C6H12O3. It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxane-2-ethanol can be synthesized through the acetalization of ethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-2-ethanol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like alkyl halides, amines, and thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Compounds with substituted functional groups
Scientific Research Applications
1,3-Dioxane-2-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a solvent in biochemical reactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-2-ethanol involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular structure allows it to participate in ring-opening reactions, nucleophilic substitutions, and other transformations. The presence of the 1,3-dioxane ring provides stability and reactivity, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A parent compound with similar reactivity but lacks the hydroxyl group.
1,3-Dioxolane: A five-membered ring analog with similar chemical properties.
2-(1,3-Dioxan-2-yl)ethan-1-ol: A closely related compound with slight structural differences.
Uniqueness
1,3-Dioxane-2-ethanol is unique due to its combination of the 1,3-dioxane ring and the hydroxyl group, which provides enhanced reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
5465-07-6 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-(1,3-dioxan-2-yl)ethanol |
InChI |
InChI=1S/C6H12O3/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2 |
InChI Key |
LYTNHFVPHUPKGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
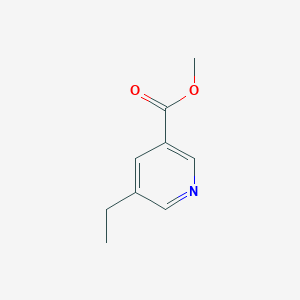
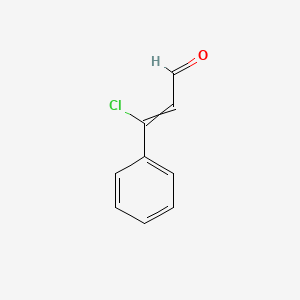
![Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B8754168.png)
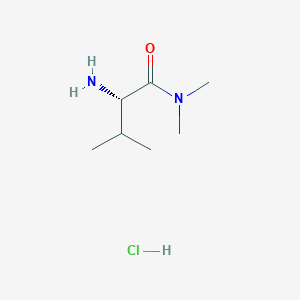
![Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)-](/img/structure/B8754181.png)
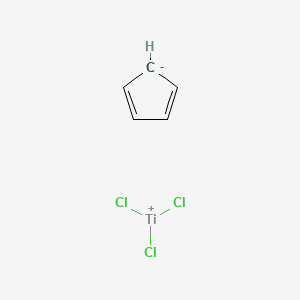
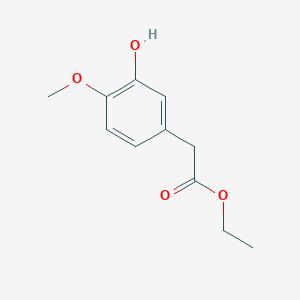
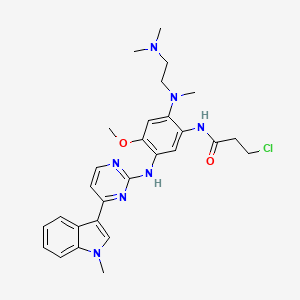
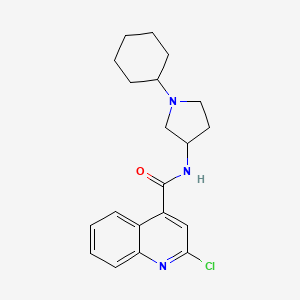
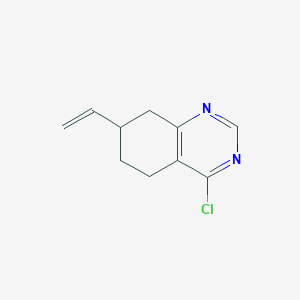
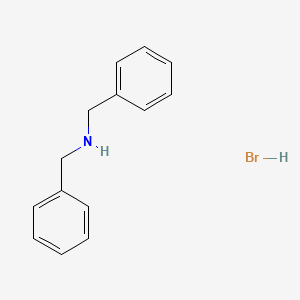

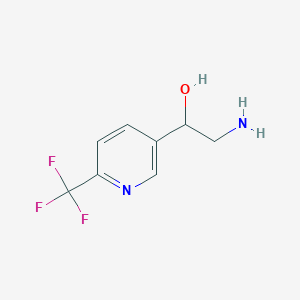
![1-Amino-3-[2-(butan-2-YL)phenoxy]propan-2-OL](/img/structure/B8754241.png)
